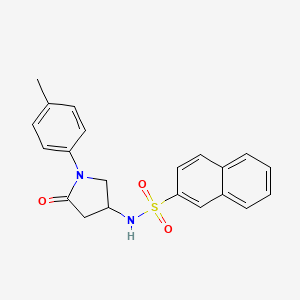

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

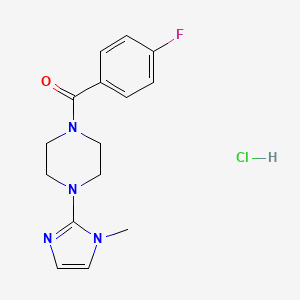

“N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)naphthalene-2-sulfonamide” is a chemical compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The process usually involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, a naphthalene ring, and a sulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Reactions

Naphthalene sulfonamide derivatives have been utilized as organocatalysts in stereoselective Michael addition reactions. For instance, S. Syu, Tzu-Ting Kao, and Wenwei Lin (2010) demonstrated the use of a related sulfonamide as an organocatalyst bearing a pyrrolidine and sulfone moiety. This catalyst exhibited high catalytic activity towards asymmetric Michael reactions of cyclohexanone and nitroolefins, delivering products with high yields and enantioselectivities (Syu, Kao, & Lin, 2010).

Coordination Chemistry and Magnetic Studies

In coordination chemistry, sulfonamide ligands have been used to study the magnetic properties of cobalt(II) complexes. Tao Wu et al. (2019) explored how systematic substitution on the sulfonamide ligand leads to variations in the CoN4 coordination geometry, which in turn affects the magnetic anisotropy of the complexes (Wu et al., 2019).

Environmental Science and Pollution Treatment

In the environmental science field, sulfonamide derivatives have been investigated for their potential in pollution treatment. For example, L. Labiadh et al. (2015) studied the mineralization of a new azo dye using electro-Fenton oxidation catalyzed by natural pyrite, highlighting the efficacy of such processes in degrading pollutants (Labiadh et al., 2015).

Material Science and Conducting Polymers

Sulfonamide derivatives have also been utilized in the synthesis of conducting polymers. Sanju Gupta (2006) reported the controlled synthesis of conducting-polymer polypyrrole microcontainers using electrogenerated H2 gas bubbles, where sulfonate-based electrolytes played a crucial role (Gupta, 2006).

Mecanismo De Acción

Target of Action

Sulfonamides, in general, are known to inhibit bacterial enzymes like dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a key component of the folate pathway . This pathway is essential for the production of nucleotides, the building blocks of DNA. By disrupting this pathway, the compound inhibits bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout body tissues . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is the inhibition of bacterial growth and reproduction . By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits the proliferation of bacteria .

Propiedades

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-15-6-9-19(10-7-15)23-14-18(13-21(23)24)22-27(25,26)20-11-8-16-4-2-3-5-17(16)12-20/h2-12,18,22H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHZGIFJWZVOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)

![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)

![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)

![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)